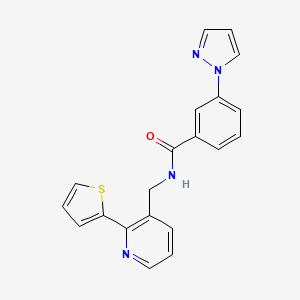

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-20(15-5-1-7-17(13-15)24-11-4-10-23-24)22-14-16-6-2-9-21-19(16)18-8-3-12-26-18/h1-13H,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYSASAWRYPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene and pyridine rings through various coupling reactions. The final step often involves the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of pyrazole derivatives, including the compound . Research indicates that compounds containing the pyrazole moiety exhibit significant antiviral activity against various viruses:

- Mechanism of Action : Pyrazole derivatives have been shown to inhibit viral replication by targeting specific viral enzymes or proteins. For instance, compounds similar to 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide have demonstrated efficacy against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) .

- Case Study : A study by Dawood et al. demonstrated that pyrazole-containing compounds could reduce plaque formation by up to 69% in HSV-1 infected cells . Another study reported that certain pyrazole derivatives showed promising results against HIV variants with resistance mutations .

Anticancer Applications

The anticancer potential of pyrazole derivatives is another area of active research:

- Targeting Cancer Cells : Pyrazole-based compounds have been investigated for their ability to induce apoptosis in cancer cells. The structural features of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide may enhance its interaction with cancer-specific targets .

- Case Study : A recent investigation into a series of pyrazole derivatives revealed that modifications at specific positions significantly improved their cytotoxic effects against various cancer cell lines, suggesting a structure–activity relationship that could be leveraged for drug design .

Table of Antiviral and Anticancer Efficacy

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

- Target Compound : The pyridine-thiophene moiety may enhance solubility in polar solvents compared to purely aromatic analogs. However, the pyrazole group could reduce lipophilicity relative to trifluoromethyl-containing derivatives .

- Compound: The N,O-bidentate directing group (hydroxy and tertiary alkyl) improves metal-binding capacity but may limit solubility in non-polar media .

- Derivatives : Despite introducing water-soluble amines (e.g., pyrrolidinylmethyl), solubility improvements were negligible, likely due to the trifluoromethyl group’s hydrophobicity .

Key Research Findings

Solubility Challenges : Unlike ’s derivatives, the target compound avoids trifluoromethyl groups, which may balance solubility and potency more effectively .

Thiophene vs. Benzothiazole : The thiophene’s smaller size and sulfur atom may favor interactions with cysteine-rich enzyme active sites over benzothiazole’s bulkier structure .

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is . The structure includes a pyrazole ring, a thiophene moiety, and a benzamide group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Anticancer Activity

- The compound has shown promise in inhibiting the proliferation of cancer cells. Research indicates that derivatives of pyrazole and thiophene possess significant anticancer properties due to their ability to modulate various signaling pathways involved in tumor growth and survival .

- A study demonstrated that related compounds effectively inhibited prostate cancer cell lines through androgen receptor antagonism, suggesting a similar potential for our compound .

-

Antimicrobial Properties

- Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The presence of the thiophene and pyridine rings enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition .

- In vitro studies have reported significant activity against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

-

Neurological Effects

- Compounds with similar structures have been studied as positive allosteric modulators of metabotropic glutamate receptors, which are crucial in neurological signaling. This suggests that our compound may also influence neurological pathways, potentially aiding in conditions like anxiety or depression .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound may act as an antagonist at androgen receptors, which has implications in treating hormone-dependent cancers like prostate cancer .

- Enzyme Inhibition : The presence of the thiophene group may facilitate interactions with microbial enzymes, enhancing antimicrobial efficacy .

- Neurotransmitter Interaction : By modulating glutamate receptors, the compound could influence neurotransmitter release and neuronal excitability .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Androgen receptor antagonism | |

| Antimicrobial | Inhibition of microbial enzymes | |

| Neurological | Positive allosteric modulation |

Case Study: Anticancer Activity

A recent study focused on a series of pyrazole derivatives, including our compound, evaluated their effects on prostate cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity. This suggests that our compound could be further explored for its therapeutic potential in oncology .

Case Study: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of pyrazole derivatives, compounds were tested against Mycobacterium tuberculosis. Several derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong antibacterial activity and low cytotoxicity towards human cells . This positions our compound as a candidate for further development in treating tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.